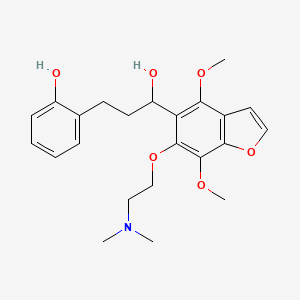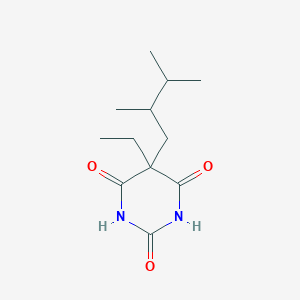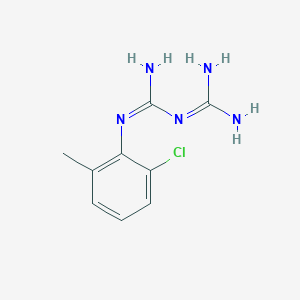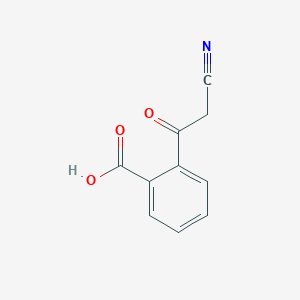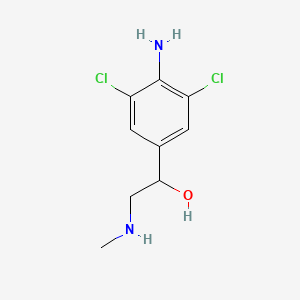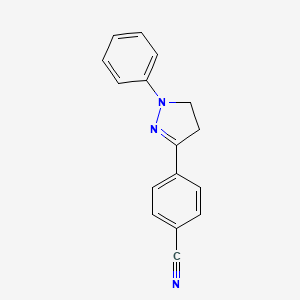
4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile is a heterocyclic compound that features a pyrazole ring fused with a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile typically involves the cyclization of chalcones with hydrazine hydrate. One common method includes the Claisen–Schmidt-type aldol-crotonic condensation of acetophenone derivatives with aromatic aldehydes to form chalcones, followed by cyclization with hydrazine hydrate in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through techniques such as recrystallization and column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the nitrile group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, amines, and other functionalized aromatic compounds.
Applications De Recherche Scientifique
4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its analgesic and antimicrobial activities.
Industry: Utilized in the development of luminescent materials and other functional materials.
Mécanisme D'action
The mechanism of action for 4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile involves its interaction with various molecular targets. It can inhibit enzymes or interact with receptors, leading to its observed pharmacological effects. For instance, pyrazole derivatives have been shown to inhibit cholinesterase, suggesting potential neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Known for its fluorescence properties and applications in materials science.
3-Amino-4,5-dihydro-1-phenylpyrazole: Used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile is unique due to its combination of a pyrazole ring with a benzonitrile moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
50996-78-6 |
|---|---|
Formule moléculaire |
C16H13N3 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
4-(2-phenyl-3,4-dihydropyrazol-5-yl)benzonitrile |
InChI |
InChI=1S/C16H13N3/c17-12-13-6-8-14(9-7-13)16-10-11-19(18-16)15-4-2-1-3-5-15/h1-9H,10-11H2 |
Clé InChI |
AIELZBQKZTXOON-UHFFFAOYSA-N |
SMILES canonique |
C1CN(N=C1C2=CC=C(C=C2)C#N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


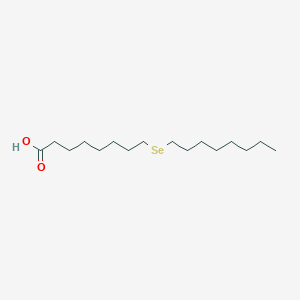
![14-hydroxy-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one](/img/structure/B14670995.png)
![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)-](/img/structure/B14671013.png)
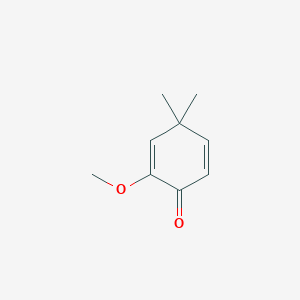
![2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14671021.png)

![Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B14671029.png)
![4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14671031.png)
